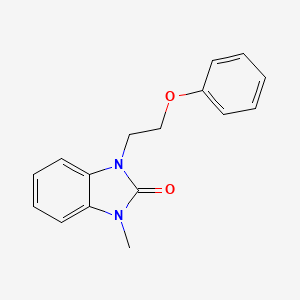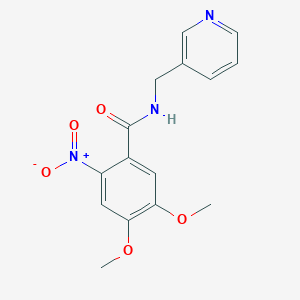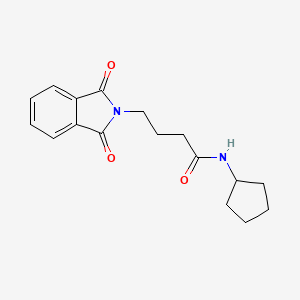
1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as mebendazole, is a synthetic anthelmintic drug. It is used to treat parasitic infections caused by nematodes, including roundworms, hookworms, and whipworms. Mebendazole is a broad-spectrum anthelmintic, which means it can target multiple types of parasites.
Wirkmechanismus
Mebendazole works by binding to tubulin, a protein necessary for the formation of microtubules. Microtubules are involved in a variety of cellular processes, including cell division. By inhibiting microtubule formation, 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one prevents cells from dividing, which can lead to the death of the parasite or cancer cell.
Biochemical and Physiological Effects:
Mebendazole has been found to have minimal toxicity in humans, with most adverse effects being mild and transient. The drug is metabolized in the liver and excreted in the urine. Mebendazole has been shown to have a half-life of 2-4 hours in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Mebendazole has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which means there is a wealth of information available on its properties and potential uses. However, 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one has some limitations. It is not effective against all types of parasites, and resistance can develop over time. Additionally, 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one has not yet been approved for use in cancer treatment by the FDA.
Zukünftige Richtungen
There are several potential future directions for research on 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is the development of 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one analogs with improved efficacy and reduced toxicity. Another potential direction is the investigation of 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one in combination with other drugs to enhance its anti-cancer properties. Finally, research on the use of 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one in combination with immunotherapy for cancer treatment is also an area of interest.
Synthesemethoden
Mebendazole is synthesized through a multi-step process. The first step involves the condensation of 2-aminobenzimidazole with 2-chloroacetic acid to form 2-carboxymethyl-1-methylbenzimidazole. This intermediate is then reacted with phenoxyacetic acid in the presence of sodium hydroxide to form 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one.
Wissenschaftliche Forschungsanwendungen
Mebendazole has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-cancer properties by inhibiting microtubule formation, which is necessary for cell division. Mebendazole has been found to be effective against a variety of cancer cell lines, including breast, colon, and prostate cancer.
Eigenschaften
IUPAC Name |
1-methyl-3-(2-phenoxyethyl)benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-14-9-5-6-10-15(14)18(16(17)19)11-12-20-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNOZIUXLYWWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(2-phenoxyethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5622210.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5622211.png)
![(1S*,5R*)-3-isonicotinoyl-6-[5-(methoxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5622215.png)
![1-methyl-8-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5622222.png)


![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5622244.png)
![{(1S)-1-methyl-2-phenyl-1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B5622261.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}propanamide](/img/structure/B5622290.png)

![(3S*,4S*)-1-{[(3-fluorobenzyl)amino]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5622309.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5622312.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5622318.png)